3-(2-Benzylbenzimidazol-1-yl)propanamide
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Overview
Description
3-(2-Benzylbenzimidazol-1-yl)propanamide is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound includes a benzimidazole ring, which is a fused heterocyclic compound containing nitrogen atoms, and a propanamide group.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to possess a wide spectrum of pharmacological activities . They have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Mode of Action
Benzimidazole derivatives have been intensively studied for their potential as new generation anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
Biochemical Pathways
Benzimidazole derivatives have been reported to be potent inhibitors of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .
Result of Action
Benzimidazole derivatives have been reported to possess a wide spectrum of pharmacological activities .
Biochemical Analysis
Cellular Effects
Benzimidazoles have been known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzimidazoles are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Dosage Effects in Animal Models
Benzimidazoles have been studied for their effects in animal models .
Metabolic Pathways
Benzimidazoles are known to be involved in various metabolic pathways .
Transport and Distribution
Benzimidazoles are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzimidazoles are known to have effects on their activity or function depending on their subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of formic acid or trimethyl orthoformate as condensing agents . The reaction can be carried out in an alkaline alcoholic solution or in the presence of cyanogen bromide in acetonitrile solution .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including 3-(2-Benzylbenzimidazol-1-yl)propanamide, generally follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzylbenzimidazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring.
Scientific Research Applications
3-(2-Benzylbenzimidazol-1-yl)propanamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-(2-Benzylbenzimidazol-1-yl)propane-1,2-diol: This compound has similar structural features but includes a diol group instead of the amide group.
2-(4-(Azetidin-2-one)-3-chloro-4-phenyl)-1H-phenylbenzimidazole: Another benzimidazole derivative with antibacterial and antifungal activities.
Uniqueness
3-(2-Benzylbenzimidazol-1-yl)propanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the propanamide group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-benzylbenzimidazol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c18-16(21)10-11-20-15-9-5-4-8-14(15)19-17(20)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKFQCZITFIMPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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